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Cat. No.: B588338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acylglycines are important biomarkers for the diagnosis and monitoring of inborn errors of

metabolism, particularly fatty acid β-oxidation disorders and organic acidemias.[1][2] Accurate

and sensitive quantification of these metabolites in biological matrices such as urine and blood

is crucial for clinical research and drug development. The use of stable isotope-labeled internal

standards, particularly deuterated standards, is the gold standard for quantitative analysis by

mass spectrometry, as it corrects for matrix effects and variations in sample preparation and

instrument response.

These application notes provide detailed protocols for the sample preparation and analysis of

acylglycines using deuterated standards by Ultra-Performance Liquid Chromatography-Tandem

Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

I. UPLC-MS/MS Method for Acylglycine Analysis in
Urine
This method is suitable for the quantitative analysis of a broad range of acylglycines in urine

and involves solid-phase extraction (SPE) followed by butylation derivatization to enhance

chromatographic separation and detection sensitivity.
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Experimental Workflow: UPLC-MS/MS Analysis of
Acylglycines
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(MRM Mode)
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UPLC-MS/MS workflow for acylglycine analysis.

Detailed Experimental Protocol: UPLC-MS/MS
1. Materials and Reagents

Urine samples

Deuterated acylglycine internal standard mix (e.g., d3-acetylglycine, d5-propionylglycine,

etc.) in methanol

Methanol (LC-MS grade)

Acetonitrile (LC-MS grade)

Water (LC-MS grade)

Formic acid
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n-Butanol

Acetyl chloride

Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges

Nitrogen evaporator

Centrifuge

2. Internal Standard Spiking

Thaw frozen urine samples at room temperature.

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

To 100 µL of urine supernatant, add a known amount of the deuterated internal standard

mixture. The final concentration of the internal standards should be chosen to be in the mid-

range of the calibration curve.

3. Solid-Phase Extraction (SPE)

This protocol is based on the use of Oasis MCX cartridges, a mixed-mode sorbent that

combines reversed-phase and strong cation exchange for effective cleanup of biological

samples.

Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol.

Equilibration: Equilibrate the cartridge with 1 mL of water.

Loading: Load the internal standard-spiked urine sample onto the cartridge.

Washing:

Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

Elution: Elute the acylglycines with 1 mL of 5% ammonium hydroxide in methanol.
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Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

4. Butylation Derivatization

Butylation of the carboxyl group improves the chromatographic properties and ionization

efficiency of acylglycines.

Prepare the butylation reagent by carefully adding acetyl chloride to n-butanol (e.g., 1:10

v/v). Caution: This reaction is exothermic and should be performed in a fume hood.

To the dried sample residue, add 50 µL of the butylation reagent.

Incubate the mixture at 65°C for 15 minutes.

Dry the sample again under a gentle stream of nitrogen at 40°C.

Reconstitute the dried derivatized sample in 100 µL of the initial mobile phase (e.g., 95:5

water:acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.

5. UPLC-MS/MS Parameters

UPLC System: A high-pressure liquid chromatography system capable of handling the

backpressures of UPLC columns.

Column: A reversed-phase column suitable for the separation of small polar molecules, such

as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient: A suitable gradient to separate the acylglycines of interest (e.g., a linear gradient

from 5% to 95% B over 10 minutes).

Flow Rate: 0.3-0.5 mL/min.

Injection Volume: 5-10 µL.
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Mass Spectrometer: A tandem quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data: UPLC-MS/MS Method Performance
The following table summarizes typical performance characteristics for the quantitative analysis

of acylglycines using a deuterated internal standard approach.

Analyte Linearity (r²) Recovery (%) Precision (CV%)

Acetylglycine >0.99 95 - 105 <10

Propionylglycine >0.99 92 - 108 <10

Isovalerylglycine >0.99 90 - 110 <15

Tiglylglycine >0.99 93 - 107 <15

Hexanoylglycine >0.99 90 - 109 <10

Suberylglycine >0.99 91 - 106 <15

Octanoylglycine >0.99 94 - 104 <10

Data is a compilation from multiple sources and represents typical method performance.[3]

MRM Transitions for Acylglycine Analysis
The following table provides example MRM transitions for a selection of acylglycines and their

corresponding deuterated internal standards after butylation. These should be optimized on the

specific instrument used.
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Analyte
Precursor
Ion (m/z)

Product Ion
(m/z)

Deuterated
Standard

Precursor
Ion (m/z)

Product Ion
(m/z)

Acetylglycine-

butyl ester
174.1 118.1

d3-

Acetylglycine-

butyl ester

177.1 121.1

Propionylglyci

ne-butyl ester
188.1 132.1

d5-

Propionylglyci

ne-butyl ester

193.1 137.1

Isovalerylglyc

ine-butyl

ester

216.2 160.1

d9-

Isovalerylglyc

ine-butyl

ester

225.2 169.1

Tiglylglycine-

butyl ester
214.1 158.1

d3-

Tiglylglycine-

butyl ester

217.1 161.1

Hexanoylglyci

ne-butyl ester
230.2 174.1

d11-

Hexanoylglyci

ne-butyl ester

241.2 185.1

Suberylglycin

e-butyl ester
286.2 230.1

d4-

Suberylglycin

e-butyl ester

290.2 234.1

Octanoylglyci

ne-butyl ester
258.2 202.1

d15-

Octanoylglyci

ne-butyl ester

273.2 217.1

II. GC-MS Method for Acylglycine Analysis in Urine
This method provides an alternative to LC-MS/MS and is particularly useful for volatile

acylglycines. It involves a two-step derivatization process to make the analytes suitable for gas

chromatography.

Experimental Workflow: GC-MS Analysis of Acylglycines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Urine Sample Collection Spike with Deuterated
Internal Standard Mix

Liquid-Liquid Extraction

Two-Step Derivatization
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GC-MS workflow for acylglycine analysis.

Detailed Experimental Protocol: GC-MS
1. Materials and Reagents

Urine samples

Deuterated acylglycine internal standard mix

Ethyl acetate

Sodium chloride

Anhydrous sodium sulfate

Pyridine

Methoxyamine hydrochloride

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Nitrogen evaporator
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Centrifuge

2. Internal Standard Spiking and Extraction

Follow steps 1 and 2 from the UPLC-MS/MS protocol for sample collection and internal

standard spiking.

Liquid-Liquid Extraction:

To the spiked urine sample, add an equal volume of ethyl acetate.

Add sodium chloride to saturate the aqueous phase and improve extraction efficiency.

Vortex vigorously for 2 minutes.

Centrifuge at 3,000 x g for 5 minutes to separate the phases.

Transfer the upper organic layer (ethyl acetate) to a clean tube.

Repeat the extraction process twice more and pool the organic extracts.

Dry the pooled extract over anhydrous sodium sulfate.

Transfer the dried extract to a new tube and evaporate to dryness under a stream of

nitrogen.

3. Two-Step Derivatization

This process involves methoximation of the keto groups followed by trimethylsilylation of the

carboxyl and hydroxyl groups.

Methoximation:

Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried

extract.

Incubate at 60°C for 30 minutes.

Trimethylsilylation:
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To the methoximated sample, add 100 µL of MSTFA.

Incubate at 60°C for 30 minutes.

The sample is now ready for GC-MS analysis.

4. GC-MS Parameters

GC System: A gas chromatograph with a suitable injection system.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm).

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: A temperature gradient suitable for separating the derivatized

acylglycines (e.g., start at 80°C, ramp to 280°C).

Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

Ionization Mode: Electron Ionization (EI).

Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for tandem MS.

Quantitative Data: GC-MS Method Performance
The following table summarizes typical performance characteristics for the quantitative analysis

of acylglycines using a deuterated internal standard approach with GC-MS.

Analyte Linearity (r²) Recovery (%) Precision (CV%)

Propionylglycine >0.99 85 - 110 <15

Isovalerylglycine >0.99 88 - 105 <15

3-

Methylcrotonylglycine
>0.99 90 - 112 <15

Hexanoylglycine >0.99 87 - 108 <15
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Data is a compilation from multiple sources and represents typical method performance.

III. Data Presentation and Interpretation
The use of deuterated internal standards allows for the accurate quantification of acylglycines

by correcting for any analyte loss during sample preparation and for any ionization suppression

or enhancement in the mass spectrometer. The concentration of each analyte is determined by

calculating the ratio of the peak area of the native analyte to the peak area of its corresponding

deuterated internal standard and comparing this ratio to a calibration curve prepared with

known concentrations of the native analyte and a constant concentration of the internal

standard.

Conclusion
The detailed protocols provided in these application notes offer robust and reliable methods for

the quantitative analysis of acylglycines in urine using deuterated internal standards. The

choice between the UPLC-MS/MS and GC-MS methods will depend on the specific

acylglycines of interest, the available instrumentation, and the desired sample throughput. Both

methods, when properly validated, can provide high-quality data for clinical research and drug

development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Acylglycine Analysis
Using a Deuterated Standard]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588338#sample-preparation-techniques-for-
acylglycine-analysis-using-a-deuterated-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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